molecular formula C32H48O4 B13071807 KadcoccinoneB

KadcoccinoneB

Cat. No.: B13071807
M. Wt: 496.7 g/mol
InChI Key: VMPAJIAPVHKHTG-IRYHJLOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of KadcoccinoneB involves several steps, starting from the extraction of the plant material. The primary method includes:

Industrial production methods are still under research, but the focus is on optimizing the extraction and purification processes to increase yield and purity.

Chemical Reactions Analysis

KadcoccinoneB undergoes various chemical reactions, including:

The major products formed from these reactions include oxidized and reduced derivatives, which may have different pharmacological properties.

Scientific Research Applications

KadcoccinoneB has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of KadcoccinoneB involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

KadcoccinoneB is unique compared to other triterpenoids due to its specific structural features and pharmacological activities. Similar compounds include:

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.

Properties

Molecular Formula

C32H48O4

Molecular Weight

496.7 g/mol

IUPAC Name

(Z,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H48O4/c1-19(10-9-11-20(2)29(34)35)23-14-16-31(7)24-12-13-27-30(5,6)28(36-22(4)33)15-17-32(27,8)26(24)18-25(31)21(23)3/h11-12,19,23,25-28H,3,9-10,13-18H2,1-2,4-8H3,(H,34,35)/b20-11-/t19-,23-,25+,26-,27+,28-,31+,32-/m1/s1

InChI Key

VMPAJIAPVHKHTG-IRYHJLOVSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C

Origin of Product

United States

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